molecular formula C9H9NO4 B15146059 (S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid

(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid

Cat. No.: B15146059
M. Wt: 195.17 g/mol
InChI Key: VFERSVITJKMHLM-QMMMGPOBSA-N
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Description

(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid is a compound that features a benzodioxole ring attached to an amino acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the benzodioxole ring, which can be derived from commercially available piperonal.

    Formation of the Amino Acid Moiety: The amino acid moiety is introduced through a series of reactions, including amination and protection/deprotection steps.

    Coupling Reaction: The benzodioxole ring is then coupled with the amino acid moiety using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize recyclable catalysts and optimized reaction conditions to minimize waste and improve yield .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of nitro or halogen groups on the benzodioxole ring.

Mechanism of Action

The mechanism of action of (S)-2-Amino-2-(benzo[D][1,3]dioxol-5-YL)acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, which confer distinct biological activities and synthetic utility. Its benzodioxole ring and amino acid moiety make it a versatile compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(2S)-2-amino-2-(1,3-benzodioxol-5-yl)acetic acid

InChI

InChI=1S/C9H9NO4/c10-8(9(11)12)5-1-2-6-7(3-5)14-4-13-6/h1-3,8H,4,10H2,(H,11,12)/t8-/m0/s1

InChI Key

VFERSVITJKMHLM-QMMMGPOBSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)[C@@H](C(=O)O)N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(C(=O)O)N

Origin of Product

United States

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